molecular formula C13H17BrN2 B15203477 1-(5-Bromo-indan-1-YL)-piperazine

1-(5-Bromo-indan-1-YL)-piperazine

Cat. No.: B15203477
M. Wt: 281.19 g/mol
InChI Key: WCEIEUVPWMKTLC-UHFFFAOYSA-N
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Description

1-(5-Bromo-indan-1-YL)-piperazine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 5th position of the indane ring and a piperazine moiety attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-indan-1-YL)-piperazine typically involves the following steps:

    Bromination of Indane: Indane is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of 5-Bromo-indan-1-ylamine: The brominated indane is then reacted with ammonia or an amine to form 5-bromo-indan-1-ylamine.

    Coupling with Piperazine: Finally, 5-bromo-indan-1-ylamine is coupled with piperazine under suitable conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-indan-1-YL)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the indane ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

1-(5-Bromo-indan-1-YL)-piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-indan-1-YL)-piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(5-Fluoro-indan-1-YL)-piperazine: Similar structure with a fluorine atom instead of bromine.

    1-(5-Methyl-indan-1-YL)-piperazine: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(5-Bromo-indan-1-YL)-piperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine

InChI

InChI=1S/C13H17BrN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2

InChI Key

WCEIEUVPWMKTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N3CCNCC3)C=CC(=C2)Br

Origin of Product

United States

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